1-Chloro-1,1-difluorobutan-2-ol
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Overview
Description
1-Chloro-1,1-difluorobutan-2-ol is an organic compound with the molecular formula C4H7ClF2O It is a halogenated alcohol, characterized by the presence of chlorine and fluorine atoms attached to a butanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-1,1-difluorobutan-2-ol can be synthesized through several methods. One common approach involves the chlorination and fluorination of butanol derivatives. For example, starting with 1-chlorobutane, the compound can be fluorinated using anhydrous hydrogen fluoride in the presence of a catalyst to introduce the fluorine atoms . The reaction conditions typically involve controlled temperatures and pressures to ensure high selectivity and yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and fluorination processes. These processes are designed to maximize efficiency and minimize by-products. The use of continuous flow reactors and advanced separation techniques helps in achieving high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1,1-difluorobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form 1-chloro-1,1-difluorobutane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of substituted butanol derivatives .
Scientific Research Applications
1-Chloro-1,1-difluorobutan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-chloro-1,1-difluorobutan-2-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and other proteins, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1,1-difluoroethane: A smaller molecule with similar halogenation but different applications.
1-Chloro-1,1,1-trifluoroethane: Another halogenated compound with distinct properties and uses
Uniqueness
1-Chloro-1,1-difluorobutan-2-ol is unique due to its specific combination of chlorine and fluorine atoms on a butanol backbone. This structure imparts unique chemical reactivity and physical properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
6301-92-4 |
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Molecular Formula |
C4H7ClF2O |
Molecular Weight |
144.55 g/mol |
IUPAC Name |
1-chloro-1,1-difluorobutan-2-ol |
InChI |
InChI=1S/C4H7ClF2O/c1-2-3(8)4(5,6)7/h3,8H,2H2,1H3 |
InChI Key |
BWINHBCYBHXWQT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(F)(F)Cl)O |
Origin of Product |
United States |
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